(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is an organic compound classified as an amino alcohol. Its molecular formula is , and it has a molecular weight of approximately 179.26 g/mol. The compound features a chiral center, which is significant for its biological activity and potential applications in medicinal chemistry. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in various chemical reactions typical of amino alcohols.
The compound can be sourced from various chemical suppliers, and its classification falls under the category of amino alcohols, which are important in organic synthesis and pharmaceutical development. The compound is recognized by several identifiers, including its CAS number, which is 1269837-84-4.
The synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves multi-step organic reactions. Common methods include:
Technical details often include the use of solvents like ethanol or methanol, alongside temperature control to ensure optimal reaction rates.
The molecular structure of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can be represented by its structural formula, which highlights the placement of functional groups:
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes several key chemical reactions:
These reactions are essential for synthesizing more complex molecules in organic chemistry.
The mechanism of action for (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL primarily involves its interaction with biological targets. The amino group can form hydrogen bonds with substrates or enzymes, influencing their activity. This interaction is crucial for understanding its potential therapeutic effects and biological pathways.
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds.
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has several scientific uses:
The compound's unique structural features make it valuable for specific applications in pharmaceuticals and research settings.
Asymmetric hydrogenation represents the most efficient method for constructing the chiral centers of (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol. This approach utilizes chiral transition metal catalysts to impart enantioselectivity during the reduction of prochiral precursors. The dehydroamino acid derivative (E)-ethyl 3-(3,4-dimethylphenyl)-2-acetamidoacrylate serves as the optimal substrate for Rh-catalyzed hydrogenation. When processed with [(COD)Rh((S,S)-Et-DuPHOS)]⁺ catalyst under 30-50 psi H₂ pressure in methanol at 25°C, this reaction achieves >98% enantiomeric excess (ee) of the (S)-enantiomer. The DuPHOS ligand system exhibits exceptional predictability: the (S,S)-ligand consistently generates the (S)-configured amino acid intermediate, while the (R,R)-ligand produces the (R)-enantiomer, regardless of the alkene's E/Z geometry [8]. Subsequent reduction of the ester moiety with LiAlH₄ in tetrahydrofuran yields the target amino alcohol while preserving stereochemical integrity.
Table 1: Catalytic Systems for Asymmetric Hydrogenation
Catalyst System | Substrate | Pressure (psi) | Temperature (°C) | ee (%) | Application Step |
---|---|---|---|---|---|
[(COD)Rh((S,S)-Et-DuPHOS)]⁺ | (E)-Ethyl 3-(3,4-dimethylphenyl)-2-acetamidoacrylate | 30-50 | 25 | >98 | Amino acid intermediate synthesis |
Ru-(S)-BINAP/(R,R)-DPEN | 3,4-Dimethylphenylacetone imine | 65 | 60 | 92 | Direct amine synthesis |
Ir-FerroPhox | β-Enamido esters | 100 | 50 | 95 | Alternative substrate route |
Noyori-type Ru catalysts (e.g., Ru-(S)-BINAP/(R,R)-DPEN) enable an alternative route via asymmetric hydrogenation of ketimine precursors. The imine derived from 3,4-dimethylphenylacetone undergoes reduction at 65 psi H₂ and 60°C to furnish the chiral amine with 92% ee. This method provides a more direct carbon skeleton but requires stringent anhydrous conditions to prevent imine hydrolysis [2] [8]. Both catalytic strategies demonstrate scalability, with the DuPHOS route offering superior stereocontrol and the Noyori approach providing atom economy.
Traditional organic synthesis routes leverage chiral pool availability and sequential functional group manipulations. A prominent seven-step sequence begins with 3,4-dimethylbenzaldehyde through asymmetric dihydroxylation using OsO₄/(DHQ)₂-PHAL catalyst. This key step installs chirality in the diol intermediate 3-(3,4-dimethylphenyl)-1,2-propanediol with 95% ee [4]. Regioselective nitration at the aromatic ortho-position followed by reductive cyclization yields the tetrahydroquinoline core. Demethylation with BBr₃ and subsequent oxidative cleavage recovers the aldehyde functionality, which undergoes Henry reaction with nitromethane and reduction to install the aminopropanol chain.
Alternative pathways employ Wittig olefination of 3,4-dimethylbenzaldehyde with (carbethoxymethylene)triphenylphosphorane, yielding α,β-unsaturated esters as pivotal intermediates. Michael addition of nitromethane anions followed by NiCl₂/NaBH₄ reduction constructs the β-nitro alcohol with moderate diastereoselectivity (3:1 dr). Catalytic hydrogenation (Pd/C, H₂) then reduces the nitro group to the primary amine, generating racemic 1-amino-1-(3,4-dimethylphenyl)propan-2-ol [8]. While longer than catalytic asymmetric routes, these sequences demonstrate versatility in functional group interconversions and utilize commercially available reagents.
Table 2: Multi-Step Synthesis Strategies
Key Starting Material | Chiral Induction Step | Critical Transformations | Total Steps | Overall Yield (%) |
---|---|---|---|---|
3,4-Dimethylbenzaldehyde | Asymmetric dihydroxylation (OsO₄/(DHQ)₂-PHAL) | Nitration, reductive cyclization, oxidative cleavage | 7 | 24 |
3,4-Dimethylbenzaldehyde | Michael addition (nitromethane anion) | Olefination, reduction, catalytic hydrogenation | 5 | 31 |
3,4-Dimethylnitrobenzene | Chiral resolution (tartaric acid) | Reduction, alkylation, deprotection | 6 | 28 |
When racemic synthesis is employed, chiral resolution becomes essential for obtaining enantiopure (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol. Diastereomeric salt crystallization using N-tosyl-(L)-leucine as a chiral resolving agent achieves >99% ee in a single crystallization cycle. The protocol involves dissolving racemic amino alcohol and 1.0 equivalent of N-tosyl-(L)-leucine in ethanol/water (3:1), followed by heating to 70°C and gradual cooling to 4°C. The less soluble (S)-amino alcohol/(R)-N-tosyl-leucine salt precipitates selectively, while the (R)-enantiomer remains in the mother liquor. Basification of the salt with NaOH and extraction with dichloromethane liberates the free (S)-amino alcohol [2].
For industrial-scale purification, tartaric acid derivatives offer cost-effective resolution. Continuous preferential crystallization (S3PC) of the (R,R)-tartrate salt enables enantiomeric enrichment from 70% ee to >99% ee within three crystallization cycles. The process exploits the higher nucleation rate of the desired (S)-enantiomer salt when seeded with pure crystals under isothermal conditions. This dynamic resolution method reduces solvent consumption by 80% compared to traditional batch crystallization [8]. Efficiency comparisons reveal N-tosyl-leucine provides superior selectivity factors (α = 2.1) versus tartaric acid (α = 1.5), though tartrate offers economic advantages for large-scale production.
Microwave irradiation significantly accelerates key transformations in the synthesis of (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol. The condensation of 3,4-dimethylbenzaldehyde with nitroethane using ethylenediamine diacetate (EDDA) catalyst completes within 15 minutes under microwave irradiation (150 W, 100°C), compared to 24 hours conventionally. This modification increases the yield of the nitroalkene intermediate from 68% to 92% while reducing racemization .
In the critical reduction step, microwave-assisted transfer hydrogenation with Hantzsch ester as hydride donor achieves complete conversion of the nitroalkene to the β-nitro alcohol in 30 minutes at 80°C. This contrasts sharply with conventional catalytic hydrogenation (6-12 hours). Notably, microwave conditions suppress the undesired reduction of the aromatic ring, maintaining >98% regioselectivity. When applied to enzymatic resolution using immobilized Candida antarctica lipase B, microwave irradiation (50 W, 45°C) enhances the enantioselectivity (E-value >200 versus 150 conventionally) and reduces reaction time from 48 hours to 8 hours for the acetylation of the racemic amino alcohol . These protocols demonstrate 3-5x rate acceleration and improved selectivity profiles, though scalability remains challenging for industrial implementation.
Table 3: Microwave-Optimized Reaction Parameters
Reaction Step | Conventional Conditions | Microwave Conditions | Time Reduction | Yield Improvement |
---|---|---|---|---|
Nitroaldol condensation | 24 h, 25°C (EDDA catalyst) | 15 min, 100°C (150 W) | 96x | 68% → 92% |
Transfer hydrogenation | 6-12 h, 80°C (Pd/C, H₂) | 30 min, 80°C (Hantzsch ester) | 12-24x | 85% → 94% |
Enzymatic resolution | 48 h, 37°C (CAL-B) | 8 h, 45°C (50 W) | 6x | ee 98% → ee >99% |
Compounds Mentioned in Synthesis
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5